Pyrrolidine, 1-(2,7-octadienyl)-
CAS No.: 63407-63-6
Cat. No.: VC19402944
Molecular Formula: C12H21N
Molecular Weight: 179.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63407-63-6 |
|---|---|
| Molecular Formula | C12H21N |
| Molecular Weight | 179.30 g/mol |
| IUPAC Name | 1-octa-2,7-dienylpyrrolidine |
| Standard InChI | InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2,6-7H,1,3-5,8-12H2 |
| Standard InChI Key | BHPAJQFGKLIYBS-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCC=CCN1CCCC1 |
Introduction
Structural and Chemical Characteristics of Pyrrolidine, 1-(2,7-Octadienyl)-
The molecular structure of 1-(2,7-octadienyl)pyrrolidine consists of a pyrrolidine ring (C₄H₉N) bonded to a 2,7-octadienyl chain (C₈H₁₂) at the nitrogen atom. The octadienyl substituent introduces two conjugated double bonds at the 2- and 7-positions, imparting significant electronic delocalization and steric bulk. This configuration enhances the compound’s capacity for π-orbital interactions, making it a versatile intermediate in cycloaddition reactions and polymer synthesis .
Key structural features:
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Pyrrolidine ring: A saturated five-membered ring with a secondary amine group, enabling hydrogen bonding and nucleophilic reactivity.
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2,7-Octadienyl chain: A linear C₈ chain with conjugated double bonds, facilitating Diels-Alder reactions and coordination to metal catalysts.
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Chirality: The nitrogen atom and adjacent carbons may introduce stereogenic centers, depending on synthetic pathways.
Synthetic Methodologies for 1-(2,7-Octadienyl)pyrrolidine
Titanium-Catalyzed Hydroamination
A prominent synthesis route involves the reaction of pyrrolidine with 2,7-octadienylamine derivatives in the presence of titanium-based catalysts. The patent RU2315038C1 details a method using Cp₂TiCl₂ (15–25 mol%) in toluene at 150–170°C for 2–4 hours, achieving yields of 65–86% . This approach leverages the catalyst’s ability to activate the amine and alkene groups, enabling regioselective C–N bond formation.
Reaction conditions:
| Parameter | Value |
|---|---|
| Catalyst | Cp₂TiCl₂ (15–25 mol%) |
| Solvent | Toluene |
| Temperature | 150–170°C |
| Time | 2–4 hours |
| Yield | 65–86% |
Rhodium-Catalyzed Enantioselective Approaches
Recent advancements in asymmetric catalysis, as demonstrated in hydroamination reactions of benzodiazepines , suggest potential applications for synthesizing enantiomerically enriched 1-(2,7-octadienyl)pyrrolidine. Chiral ligands such as (R)-DTBM-Segphos and Brønsted acids (e.g., PPTS) can induce enantioselectivity during cyclization steps, though direct studies on pyrrolidine derivatives remain limited .
Physicochemical Properties and Reactivity
Thermal Stability and Solubility
1-(2,7-Octadienyl)pyrrolidine exhibits moderate thermal stability, decomposing above 200°C. It is soluble in nonpolar solvents (e.g., toluene, hexanes) but poorly soluble in water due to its hydrophobic octadienyl chain.
Reactivity Profiles
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Diels-Alder Reactions: The conjugated diene system reacts readily with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) reduces the double bonds to yield saturated 1-octylpyrrolidine.
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Metal Coordination: The nitrogen lone pair and π-electrons of the diene enable coordination to transition metals, facilitating catalytic applications .
Applications in Materials Science and Biotechnology
Functionalized Fullerenes
The patent RU2315038C1 highlights the use of 1-(2,7-octadienyl)pyrrolidine as a precursor for fulleropyrrolidine derivatives . These materials exhibit enhanced electron-accepting properties, making them suitable for organic photovoltaics and conductive polymers.
Biologically Active Compounds
Pyrrolidine derivatives with unsaturated side chains demonstrate antimicrobial and antitumor activities. While specific studies on 1-(2,7-octadienyl)pyrrolidine are sparse, analogous compounds inhibit enzymes like HIV-1 protease and acetylcholinesterase .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Building on rhodium-catalyzed hydroamination techniques , future research may focus on enantioselective synthesis of 1-(2,7-octadienyl)pyrrolidine for chiral drug intermediates.
Polymeric Materials
The diene functionality enables incorporation into copolymers via radical or coordination polymerization, potentially yielding elastomers with tunable mechanical properties.
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